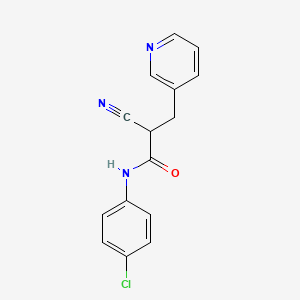

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide, also known as CCPA, is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, anxiety, and depression.

Applications De Recherche Scientifique

Chiral Intermediate Production

A study focused on producing a key chiral intermediate of Betahistine, S-(4-Chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA), employing Kluyveromyces sp. for the stereoselective reduction. This process demonstrates the potential of microbial cells in organic synthesis, specifically in producing chiral intermediates with high enantiomeric excess and yield, beneficial for pharmaceutical applications (Ni, Zhou, & Sun, 2012).

Antifungal Activity

Another study synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and explored its crystal structure and antifungal activity. The compound exhibited promising antifungal effects against several pathogens, indicating its potential as a lead compound for developing new antifungal agents (Si, 2009).

Antimicrobial and Nematicidal Activities

Research into polysubstituted cyclopropane derivatives from pyridine and 4-chloro phenacyl bromide showed significant antimicrobial and nematicidal activities. Compounds derived from this synthesis process offer a framework for developing new antimicrobial agents with broad-spectrum efficacy (Banothu, Basavoju, & Bavantula, 2015).

Anticancer and Antimicrobial Agents

The synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds incorporated oxazole, pyrazoline, and pyridine rings. These compounds exhibited notable anticancer activity and in vitro antibacterial and antifungal activities, suggesting their utility in pharmaceutical developments (Katariya, Vennapu, & Shah, 2021).

Solubility Studies

The solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents was measured to understand its dissolution thermodynamics. This research is crucial for pharmaceutical formulation, indicating the compound's behavior in different solvents, which is essential for drug development (Shakeel, Bhat, & Haq, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The arrangement of similar intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate has been studied .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKOGASBNBNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)

![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)